2-溴-9,10-二苯基蒽

描述

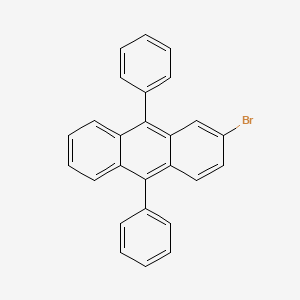

2-Bromo-9,10-diphenylanthracene is a multilayered organic semiconductor . It has a high quantum efficiency and a short exciton diffusion length . The band gap of the compound is in the range of 1.3 to 1.8 eV and can be tuned by changing the number of layers . The molecular weight is 409.32 and the linear formula is C26H17Br .

Synthesis Analysis

The synthesis of 2-Bromo-9,10-diphenylanthracene involves the coupling of three fragments: a highly reactive azacyclic alkyne, a diphenyl oxadiazinone, and benzyne . The title compound was synthesized by adding 908 mg (2.7 mmol) of 9,10-dibromoanthracene to a dry reaction vessel with 23 mg (0.025 mmol, 1 mol%) of the catalyst Pd 2 (dba) 3 and 34 mg (0.11 mmol) of the ligand tri-o-tolyl phosphine .Molecular Structure Analysis

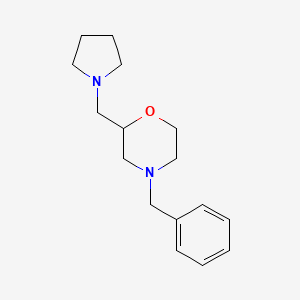

The molecular structure of 2-Bromo-9,10-diphenylanthracene is represented by the linear formula C26H17Br . The canonical SMILES representation is C1=CC=C (C=C1)C2=C3C=CC (=CC3=C (C4=CC=CC=C42)C5=CC=CC=C5)Br .Chemical Reactions Analysis

2-Bromo-9,10-diphenylanthracene is involved in a variety of chemical reactions. For instance, it is used in the synthesis of 2-(10-bromoanthracene-9-yl)thiophene . It also plays a role in the photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion .Physical And Chemical Properties Analysis

2-Bromo-9,10-diphenylanthracene is a solid at room temperature . Unfortunately, the search results did not provide more detailed information about the physical and chemical properties of 2-Bromo-9,10-diphenylanthracene.科学研究应用

Photocatalysis in Organic Synthesis

2-Bromo-9,10-diphenylanthracene: has been utilized in photocatalytic processes to facilitate Pd-catalyzed radical cross-couplings . This application leverages the compound’s ability to participate in ligand-to-metal single-electron transfer under visible-light irradiation, which is crucial for creating bioactive molecules and pharmaceuticals .

Scintillator Material for Neutron Detection

The compound’s derivatives, such as 9,10-diphenylanthracene , have shown promise as scintillator materials for fast-neutron detection. This is particularly important for nuclear non-proliferation and detecting illicit nuclear materials, as fast neutrons are indicative of fissile materials like plutonium and highly-enriched uranium .

Photophysical Characterization

2-Bromo-9,10-diphenylanthracene: is also significant in the study of photophysical properties. Researchers have characterized its behavior and properties through various spectroscopic methods, contributing to a deeper understanding of its light-absorbing and emitting capabilities .

Proteomics Research

In the field of proteomics, 2-Bromo-9,10-diphenylanthracene is used as a biochemical tool. Its properties make it suitable for studying protein interactions and dynamics, which can lead to insights into cellular functions and the development of new therapeutic approaches .

Material Science

The structural and thermal properties of 2-Bromo-9,10-diphenylanthracene derivatives are of interest in material science. Researchers investigate these properties to develop new materials with specific desired characteristics, such as improved thermal stability or unique optical features .

安全和危害

未来方向

Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .

作用机制

Target of Action

2-Bromo-9,10-diphenylanthracene is a multilayered organic semiconductor . It is primarily used in applications such as OLEDs and triplet–triplet annihilation upconversion . The primary targets of this compound are the organic materials in these devices, where it plays a crucial role in the emission of light.

Mode of Action

The compound interacts with its targets by absorbing and emitting light. When an electric current is applied, the compound absorbs energy and moves to an excited state. It then returns to its ground state by emitting light, a process known as fluorescence . The color of the emitted light is determined by the energy difference between the excited and ground states.

Pharmacokinetics

Its physical and chemical properties, such as its solid state and stability at room temperature, are crucial for its function in devices .

Result of Action

The result of the action of 2-Bromo-9,10-diphenylanthracene is the emission of light in electronic devices. This light emission is the basis for the functioning of OLEDs and other devices that use this compound. The specific color and intensity of the emitted light depend on the design of the device and the electrical current applied .

Action Environment

The action of 2-Bromo-9,10-diphenylanthracene is influenced by environmental factors such as temperature and humidity. For optimal performance and stability, the compound should be stored in a dry environment at room temperature . In addition, the compound’s performance in devices can be affected by the presence of impurities, which can quench the fluorescence and reduce the efficiency of light emission .

属性

IUPAC Name |

2-bromo-9,10-diphenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNXPZBQVNNJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623822 | |

| Record name | 2-Bromo-9,10-diphenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-9,10-diphenylanthracene | |

CAS RN |

201731-79-5 | |

| Record name | 2-Bromo-9,10-diphenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)